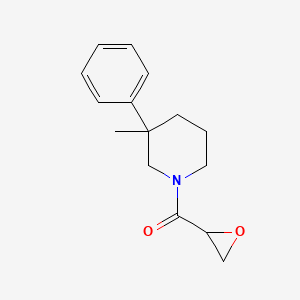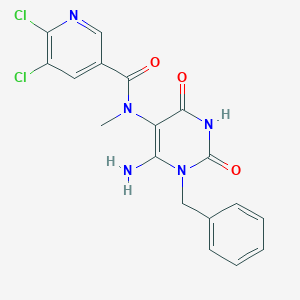
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. The compound has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as a tool for studying the function of certain proteins and enzymes in the body.
Wirkmechanismus
The mechanism of action of (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone involves the inhibition of certain enzymes and proteins in the body, including acetylcholinesterase and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, including neurotransmitter signaling and metabolism. By inhibiting these enzymes and proteins, this compound may have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of acetylcholinesterase and monoamine oxidase, as well as the modulation of various neurotransmitter systems in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone has several advantages for laboratory experiments, including its high purity and stability. The compound is also relatively easy to synthesize, which makes it accessible for scientific research. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone. One potential direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the structure-activity relationship of this compound and its analogs to identify compounds with improved therapeutic properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of new therapeutic agents and a better understanding of the function of certain proteins and enzymes in the body.
Synthesemethoden
The synthesis of (3-Methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone involves the reaction of 3-methyl-3-phenylpiperidin-1-amine with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for scientific research applications.
Eigenschaften
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-15(12-6-3-2-4-7-12)8-5-9-16(11-15)14(17)13-10-18-13/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXKHVDPAIUKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)

![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)
![2-((3-bromobenzyl)thio)-3-(4-chlorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472219.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2472220.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2472224.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472229.png)